Serelaxin - 99489-94-8

Serelaxin

Catalog Number: EVT-13546588
CAS Number: 99489-94-8
Molecular Formula: C256H408N74O74S8
Molecular Weight: 5963 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Recombinant human relaxin is a hormone produced during pregnancy that facilitates the birth process by causing a softening and lengthening of the cervix and the pubic symphysis (the place where the pubic bones come together).It is a heterodimer protein secreted by the corpus luteum and placenta during pregnancy.
Source and Classification

Serelaxin is derived from human relaxin-2, a naturally occurring hormone produced during pregnancy. It belongs to the class of peptide hormones and is classified as a G protein-coupled receptor agonist. The primary receptors involved in its action are the relaxin family peptide receptor 1 and the endothelial B receptor, which facilitate various downstream signaling pathways leading to vasodilation and improved renal function .

Synthesis Analysis

Methods

The synthesis of serelaxin involves recombinant DNA technology, where the gene encoding human relaxin-2 is inserted into a suitable expression system, such as mammalian or yeast cells. This allows for the production of the peptide in a controlled environment.

Technical Details

The peptide is typically purified using chromatographic techniques to ensure high purity and biological activity. In recent developments, semisynthetic methodologies have been explored to create long-acting analogs of relaxin-2 by conjugating fatty acids to enhance pharmacokinetic properties . These methods may improve the clinical efficacy of serelaxin by prolonging its half-life in circulation.

Molecular Structure Analysis

Structure

The molecular formula of serelaxin is C256H408N74O74S8C_{256}H_{408}N_{74}O_{74}S_{8}, with a molecular weight of approximately 5.96 kilodaltons. The structure consists of multiple disulfide bonds that stabilize its conformation, which is crucial for its biological activity .

Data

The detailed structural representation shows that serelaxin contains several important functional groups that contribute to its interaction with receptors and subsequent biological effects. The presence of cysteine residues allows for the formation of intra- and inter-chain disulfide bonds, which are essential for maintaining its three-dimensional structure necessary for receptor binding .

Chemical Reactions Analysis

Reactions

Serelaxin undergoes various biochemical reactions upon administration. Its primary action involves binding to the relaxin receptors on endothelial cells, leading to a cascade of intracellular signaling events.

Technical Details

Upon receptor binding, serelaxin activates nitric oxide synthase, resulting in increased production of nitric oxide—a potent vasodilator. Additionally, it inhibits vasoconstrictors such as angiotensin II and endothelin, further promoting vasodilation and enhancing renal blood flow .

Mechanism of Action

Process

The mechanism by which serelaxin exerts its effects involves multiple pathways:

  1. Receptor Binding: Serelaxin binds to relaxin family peptide receptor 1 and endothelial B receptor.
  2. Nitric Oxide Production: This binding activates nitric oxide synthase, leading to increased nitric oxide levels.
  3. Vasodilation: The rise in nitric oxide results in vasodilation, reducing systemic vascular resistance.
  4. Renal Effects: Increased renal blood flow enhances glomerular filtration rate and improves kidney function .

Data

Clinical studies have demonstrated that serelaxin can reduce pulmonary arterial pressure and improve symptoms associated with heart failure, although it has shown mixed results regarding mortality benefits .

Physical and Chemical Properties Analysis

Physical Properties

Serelaxin is typically administered intravenously due to its peptide nature, which limits oral bioavailability. It has a half-life averaging 5.28 days when administered at therapeutic doses.

Chemical Properties

The compound exhibits stability under physiological conditions but may be sensitive to extreme pH levels or temperature variations. Its solubility profile is conducive for intravenous administration but requires careful formulation to maintain stability during storage .

Applications

Scientific Uses

Serelaxin has been primarily studied for its therapeutic potential in acute heart failure management due to its ability to improve hemodynamics and renal function. Beyond heart failure, research indicates potential applications in conditions characterized by fibrosis and inflammation, such as scleroderma and preeclampsia . Additionally, ongoing investigations aim to explore its utility in enhancing vascular relaxation responses in various cardiovascular diseases.

Biochemical and Pharmacological Context of Serelaxin in Human Physiology

Evolutionary Conservation of Relaxin Family Peptides

The relaxin peptide family exhibits remarkable evolutionary conservation across vertebrates, highlighting its fundamental biological roles. Relaxin-like peptides have been identified in species ranging from fish to mammals, with structural similarities in their characteristic insulin-like domain comprising A and B chains linked by disulfide bridges. In humans, the relaxin family includes seven members: relaxin-1 (RLN1), relaxin-2 (RLN2), and insulin-like peptides 3–7 (INSL3–7). Among these, relaxin-2 is the primary circulating form and shares significant homology with porcine relaxin (approximately 90% amino acid sequence identity), which was among the first relaxins isolated and characterized for its reproductive functions [1] [9].

Table 1: Evolutionary Conservation of Relaxin Peptides

SpeciesPeptideSequence Identity vs. Human Relaxin-2Primary Physiological Roles
HumanRelaxin-2100%Vasodilation, extracellular matrix remodeling
PorcineRelaxin~90%Pubic symphysis relaxation, cervical softening
RatRelaxin-1~85%Parturition, mammary development
ZebrafishRelaxin-3~60%Neuroregulation, feeding behavior

The relaxin family peptide receptor 1 (RXFP1) is equally conserved, enabling cross-species reactivity. Porcine relaxin activates human RXFP1, though with lower efficacy than human relaxin-2 (serelaxin) due to subtle differences in B-chain residues critical for receptor binding [9]. This conservation facilitated early pharmacological studies using porcine relaxin to model human physiology. Notably, proteolytic studies reveal porcine relaxin exhibits greater resistance to enzymatic degradation than serelaxin, retaining partial bioactivity after simulated intestinal digestion—a property attributed to minor isoforms within its heterogeneous structure [9].

Role of Endogenous Relaxin-2 in Pregnancy-Mediated Hemodynamic Adaptations

During pregnancy, relaxin-2 secreted by the corpus luteum orchestrates systemic and renal hemodynamic adaptations essential for fetal perfusion. These include:

  • Vasodilation and Increased Cardiac Output: Relaxin-2 upregulates endothelial nitric oxide synthase (eNOS) via PI3K/Akt signaling, boosting nitric oxide (NO) production within minutes [1] [6]. This reduces systemic vascular resistance, enabling a 30–50% increase in cardiac output by mid-pregnancy.
  • Renal Plasma Flow and Glomerular Filtration Rate (GFR): Renal blood flow rises by ~60% and GFR by 40–65% in pregnancy, partly due to relaxin-2-mediated vasodilation of renal afferent arterioles and mesangial cell relaxation [3] [6].
  • Extracellular Matrix Remodeling: Relaxin-2 suppresses collagen synthesis and enhances matrix metalloproteinase (MMP-2, MMP-9) activity, increasing arterial compliance and reducing arterial stiffness [1] [6].

Table 2: Key Hemodynamic Adaptations Mediated by Relaxin-2 in Pregnancy

AdaptationMechanismPhysiological Impact
Systemic VasodilationRXFP1-mediated NO release, endothelin-B receptor upregulationDecreased vascular resistance, increased cardiac output
Renal HyperfiltrationReduced renal afferent arteriolar resistance, mesangial relaxation40–65% increase in GFR
Uterine Artery RemodelingMMP-dependent extracellular matrix degradationEnhanced uteroplacental blood flow

Deficient relaxin-2 levels correlate with pathological conditions. Pregnant rats with reduced uterine perfusion pressure (RUPP)—a model of preeclampsia—exhibit hypertension, elevated uterine artery resistance, and reduced NO bioavailability. Administration of serelaxin reverses these effects, normalizing blood pressure, reducing soluble fms-like tyrosine kinase-1 (sFlt-1), and suppressing placental endothelin-1 [3]. This confirms relaxin-2's non-redundant role in maintaining vascular compliance during gestation.

Rationale for Recombinant Serelaxin as a Therapeutic Analog

Serelaxin, the recombinant form of human relaxin-2, mirrors endogenous hormone bioactivity but offers enhanced pharmacological properties for therapeutic use. Its development leverages three key advantages:

  • Multi-Pathway Organ Protection:Serelaxin activates RXFP1, triggering both rapid (e.g., PI3K/Akt-eNOS activation) and sustained (e.g., transcriptional upregulation of VEGF, MMPs) pathways [1] [5] [6]. This dual-phase action enables:
  • Anti-fibrotic Effects: In thyroid-associated ophthalmopathy (TAO), serelaxin reduces TGF-β1-driven collagen-I and α-SMA expression in orbital fibroblasts by inhibiting Smad2 phosphorylation and reactivating Notch signaling [2].
  • Anti-inflammatory Actions: Serelaxin suppresses IL-1β-induced IL-6 and IL-8 release in TAO fibroblasts and reduces TNF-α in preeclampsia models [2] [3] [7].
  • Mitochondrial Protection: In cardiac H9c2 cells, serelaxin prevents hypoxia/reoxygenation-induced apoptosis by enhancing AMPK/SIRT1 signaling, improving mitochondrial membrane integrity, and reducing reactive oxygen species (ROS) [5].
  • Enhanced Bioactivity Profile:Compared to endogenous relaxin-2, serelaxin demonstrates superior RXFP1 binding affinity and resistance to proteolytic clearance in circulation. This translates to prolonged efficacy in disease models where fibrosis impedes drug delivery. For instance, in fibrotic lung disease, serelaxin degrades subepithelial collagen deposits, enabling exosomes from human amnion epithelial cells (AEC-EXOs) to access injured tissues and normalize airway function [10].

  • Broad Therapeutic Applicability Beyond Pregnancy Physiology:Serelaxin's mechanisms address pathophysiological hallmarks of chronic diseases:

  • Vascular Dysfunction: Serelaxin enhances endothelium-derived hyperpolarization (EDH) and prostacyclin (PGI₂)-mediated vasodilation in mesenteric arteries, crucial for treating hypertension-related endothelial impairment [6].
  • Oxidative Stress: By preserving glutathione (GSH) levels and SIRT1 activity, serelaxin counters ischemia/reperfusion-induced oxidative damage in cardiomyocytes [5].

Table 3: Serelaxin vs. Endogenous Relaxin-2: Functional Properties

PropertyEndogenous Relaxin-2Serelaxin
SourceCorpus luteum (pregnancy), cardiac myocytes (non-pregnancy)Recombinant expression in E. coli
Receptor SpecificityRXFP1 > RXFP2RXFP1 > RXFP2
Half-life~60 minutes (endogenous)~2 hours (recombinant)
Key BioactivitiesPhysiological vasodilation, collagen turnoverTherapeutic anti-fibrotic, anti-inflammatory, and cytoprotective effects
Stability to ProteolysisModerateLow (rapidly degraded in gut); porcine relaxin shows higher resistance [9]

Properties

CAS Number

99489-94-8

Product Name

Serelaxin

IUPAC Name

(1R,6R,12S,15S,18S,21S,24S,27S,30S,33S,36S,39S,42R,47R,50S,53S,56S,59S,62S,65S,68S,71S,74R,80S,83S,88R)-6-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-88-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-3-hydroxy-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-4-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]-68-(4-aminobutyl)-30-(3-amino-3-oxopropyl)-50-benzyl-33,39-bis[(2S)-butan-2-yl]-12,24,53,65-tetrakis(3-carbamimidamidopropyl)-15-(2-carboxyethyl)-42-[[2-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-2-oxoethyl]carbamoyl]-71-[(1R)-1-hydroxyethyl]-62-(hydroxymethyl)-83-(1H-imidazol-5-ylmethyl)-27,36,56-trimethyl-18,59-bis(2-methylpropyl)-7,10,13,16,19,22,25,28,31,34,37,40,49,52,55,58,61,64,67,70,73,76,79,82,85,87-hexacosaoxo-21,80-di(propan-2-yl)-3,4,44,45,90,91-hexathia-8,11,14,17,20,23,26,29,32,35,38,41,48,51,54,57,60,63,66,69,72,75,78,81,84,86-hexacosazabicyclo[72.11.7]dononacontane-47-carboxylic acid

Molecular Formula

C256H408N74O74S8

Molecular Weight

5963 g/mol

InChI

InChI=1S/C256H408N74O74S8/c1-32-128(20)198-246(396)286-135(27)207(357)326-199(129(21)33-2)248(398)321-180(210(360)279-106-189(343)289-161(79-88-405-30)221(371)315-177(111-334)239(389)329-202(137(29)337)250(400)312-171(232(382)317-178(112-335)251(401)402)98-141-103-277-148-57-41-39-55-145(141)148)114-408-412-118-184(252(403)404)322-230(380)168(95-138-52-36-35-37-53-138)308-215(365)154(63-50-86-274-255(267)268)291-203(353)132(24)283-226(376)164(91-121(6)7)307-238(388)176(110-333)314-216(366)155(64-51-87-275-256(269)270)293-213(363)151(59-43-46-82-258)301-249(399)201(136(28)336)330-242(392)181-115-409-411-117-183(319-217(367)150(58-42-45-81-257)294-233(383)173(101-186(262)340)303-206(356)133(25)284-225(375)163(90-120(4)5)302-205(355)134(26)285-236(386)174(108-331)316-229(379)169(96-139-65-67-143(338)68-66-139)309-227(377)165(92-122(8)9)305-218(368)156-70-75-187(341)287-156)241(391)320-182(240(390)311-172(99-142-104-271-119-281-142)235(385)323-195(125(14)15)243(393)280-107-190(344)290-181)116-410-407-113-179(209(359)278-105-188(342)288-149(61-48-84-272-253(263)264)212(362)295-159(72-77-192(347)348)220(370)306-167(94-124(12)13)234(384)325-196(126(16)17)244(394)299-153(62-49-85-273-254(265)266)211(361)282-131(23)204(354)292-157(224(374)327-198)69-74-185(261)339)318-228(378)166(93-123(10)11)304-214(364)152(60-44-47-83-259)300-247(397)200(130(22)34-3)328-245(395)197(127(18)19)324-223(373)160(73-78-193(349)350)297-219(369)158(71-76-191(345)346)296-222(372)162(80-89-406-31)298-231(381)170(97-140-102-276-147-56-40-38-54-144(140)147)310-237(387)175(109-332)313-208(358)146(260)100-194(351)352/h35-41,52-57,65-68,102-104,119-137,146,149-184,195-202,276-277,331-338H,32-34,42-51,58-64,69-101,105-118,257-260H2,1-31H3,(H2,261,339)(H2,262,340)(H,271,281)(H,278,359)(H,279,360)(H,280,393)(H,282,361)(H,283,376)(H,284,375)(H,285,386)(H,286,396)(H,287,341)(H,288,342)(H,289,343)(H,290,344)(H,291,353)(H,292,354)(H,293,363)(H,294,383)(H,295,362)(H,296,372)(H,297,369)(H,298,381)(H,299,394)(H,300,397)(H,301,399)(H,302,355)(H,303,356)(H,304,364)(H,305,368)(H,306,370)(H,307,388)(H,308,365)(H,309,377)(H,310,387)(H,311,390)(H,312,400)(H,313,358)(H,314,366)(H,315,371)(H,316,379)(H,317,382)(H,318,378)(H,319,367)(H,320,391)(H,321,398)(H,322,380)(H,323,385)(H,324,373)(H,325,384)(H,326,357)(H,327,374)(H,328,395)(H,329,389)(H,330,392)(H,345,346)(H,347,348)(H,349,350)(H,351,352)(H,401,402)(H,403,404)(H4,263,264,272)(H4,265,266,273)(H4,267,268,274)(H4,269,270,275)/t128-,129-,130-,131-,132-,133-,134-,135-,136+,137+,146-,149-,150-,151-,152-,153-,154-,155-,156-,157-,158-,159-,160-,161-,162-,163-,164-,165-,166-,167-,168-,169-,170-,171-,172-,173-,174-,175-,176-,177-,178-,179-,180-,181-,182-,183-,184-,195-,196-,197-,198-,199-,200-,201-,202-/m0/s1

InChI Key

DTLOVISJEFBXLX-REAFJZEQSA-N

Canonical SMILES

CCC(C)C1C(=O)NC(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C2CSSCC(C(=O)NC(CSSCC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)C)C(C)CC)CCC(=O)N)C)CCCNC(=N)N)C(C)C)CC(C)C)CCC(=O)O)CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(C(C)CC)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CO)NC(=O)C(CC(=O)O)N)C(=O)NC(C(=O)NC(C(=O)NCC(=O)N2)C(C)C)CC5=CN=CN5)NC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CC(C)C)NC(=O)C7CCC(=O)N7)C(C)O)CCCCN)CCCNC(=N)N)CO)CC(C)C)C)CCCNC(=N)N)CC8=CC=CC=C8)C(=O)O)C(=O)NCC(=O)NC(CCSC)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(CC9=CNC1=CC=CC=C19)C(=O)NC(CO)C(=O)O

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@@H](CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]2CSSC[C@@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)C)[C@@H](C)CC)CCC(=O)N)C)CCCNC(=N)N)C(C)C)CC(C)C)CCC(=O)O)CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)N)C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N2)C(C)C)CC5=CN=CN5)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]7CCC(=O)N7)[C@@H](C)O)CCCCN)CCCNC(=N)N)CO)CC(C)C)C)CCCNC(=N)N)CC8=CC=CC=C8)C(=O)O)C(=O)NCC(=O)N[C@@H](CCSC)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC9=CNC1=CC=CC=C19)C(=O)N[C@@H](CO)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.